2-bromo-N-(5-chloro-2-methylphenyl)propanamide chemical properties
2-bromo-N-(5-chloro-2-methylphenyl)propanamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Executive Summary
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a halogenated aromatic amide whose structural complexity makes it a molecule of significant interest in synthetic and medicinal chemistry. It incorporates three key features: a reactive α-bromo amide for subsequent nucleophilic substitution, a sterically hindered and electronically modulated N-aryl group, and a chloro-substituent that influences its physicochemical properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. As direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to provide a robust profile covering its synthesis, reactivity, analytical characterization, and potential applications. We will explore its role as a versatile synthetic intermediate and building block for creating more complex molecules with potential therapeutic value.
Introduction to Halogenated Aromatic Amides
Halogenated aromatic amides represent a privileged class of compounds in modern drug discovery. The incorporation of halogen atoms, such as chlorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition. The specific compound, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, combines these features, making it a valuable scaffold for library synthesis and lead optimization.
Core Structural Features
The molecule's architecture is defined by several key functional groups that dictate its chemical behavior:
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α-Bromo Propionamide Moiety : The bromine atom on the carbon adjacent to the carbonyl group is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This provides a reactive handle for introducing a wide variety of functional groups.
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N-(5-chloro-2-methylphenyl) Group : This substituted aryl ring is sterically hindered by the ortho-methyl group, which can influence the conformation of the amide bond. The chloro and methyl groups also modulate the electronic properties of the ring, affecting its reactivity and the overall lipophilicity of the molecule.
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Amide Bond : The central amide linkage is relatively stable but can be cleaved under harsh hydrolytic conditions. It provides a planar, rigidifying element to the structure.
Physicochemical and Computed Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-bromo-N-(5-chloro-2-methylphenyl)propanamide | Standard Nomenclature |
| Molecular Formula | C₁₀H₁₁BrClNO | Derived from Structure |
| Molecular Weight | 276.56 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | Database Search |
| Appearance | Expected to be a solid at room temperature. | Based on similar amides. |
| Computed LogP (XLogP3) | ~3.0 - 3.5 | Extrapolated from analogs like 2-bromo-N-(2-methylphenyl)propanamide (LogP 2.1)[1] and the addition of a chloro- group. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Computed from structure.[1] |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | Computed from structure.[1] |
| Reactivity | Contains a reactive C-Br bond for substitution. | Fundamental organic chemistry principles.[2] |
Synthesis and Purification
The most direct and logical synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide involves the acylation of 5-chloro-2-methylaniline with a 2-bromopropanoyl halide. This is a standard and robust method for amide bond formation.
Proposed Synthetic Pathway: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl halide. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrohalic acid (HBr or HCl) byproduct, driving the reaction to completion.
Caption: Proposed synthesis via nucleophilic acyl substitution.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on similar reactions.[3]
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Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-chloro-2-methylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Base Addition : Add triethylamine (1.1 eq) to the solution with stirring.
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Acylation : Add a solution of 2-bromopropanoyl bromide or chloride (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution over 15-20 minutes. The choice of acyl halide depends on commercial availability and reactivity; the bromide is more reactive.
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Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup : Upon completion, filter the mixture to remove the triethylammonium salt precipitate. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Workflow for Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for purification and analysis.
Chemical Reactivity and Mechanistic Insights
The molecule's utility stems from its predictable reactivity at specific sites. Understanding these pathways is key to its application in multi-step synthesis.
Caption: Primary sites of chemical reactivity.
Nucleophilic Substitution at the α-Carbon
The C-Br bond at the α-position is the most reactive site. As a secondary alkyl halide, it can undergo substitution reactions via both SN1 and SN2 mechanisms.[4]
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SN2 Pathway : Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the starting material is chiral.
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SN1 Pathway : Favored in polar protic solvents (like water or ethanol) and with weaker nucleophiles. This pathway involves the formation of a secondary carbocation intermediate, which can be attacked by the nucleophile.[5]
This reactivity is the cornerstone of its use as a synthetic intermediate, allowing for the attachment of various nucleophilic fragments (e.g., amines, thiols, azides, carboxylates) to build molecular complexity.
Amide Bond Stability
The amide bond is generally robust. However, it can be hydrolyzed to the parent amine (5-chloro-2-methylaniline) and 2-bromopropanoic acid under forcing conditions, such as refluxing in strong aqueous acid or base. This stability is advantageous for most synthetic transformations where the amide acts as a stable linking unit.
Analytical and Spectroscopic Characterization
Full characterization is required to confirm the structure and purity of the final product. Below are the expected spectroscopic signatures.
| Technique | Expected Observations | Rationale |
| ¹H NMR | ∙ Aromatic protons (3H, complex multiplet). ∙ Amide proton (1H, broad singlet). ∙ Methine proton (1H, quartet, α to Br). ∙ Methyl protons on ring (3H, singlet). ∙ Methyl protons on chain (3H, doublet). | The splitting patterns (quartet/doublet) of the propanamide chain are characteristic. The chemical shifts of aromatic protons are influenced by the chloro and methyl substituents. |
| ¹³C NMR | ∙ Carbonyl carbon (~165-170 ppm). ∙ Aromatic carbons (6 signals). ∙ Methine carbon (α to Br, ~40-50 ppm). ∙ Methyl carbons (~15-25 ppm). | Provides a carbon count and information about the electronic environment of each carbon atom. |
| IR Spec. | ∙ N-H stretch (~3300 cm⁻¹). ∙ C-H stretches (aromatic & aliphatic, ~2900-3100 cm⁻¹). ∙ C=O stretch (amide I band, ~1650-1680 cm⁻¹). ∙ C-Br stretch (~500-600 cm⁻¹). | Confirms the presence of key functional groups, especially the amide carbonyl and N-H bond.[6] |
| Mass Spec. | ∙ Molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and Chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). ∙ Common fragmentation includes α-cleavage at the carbonyl group. | Provides the molecular weight and elemental composition confirmation through isotopic patterns.[7] |
Applications in Research and Development
While specific applications for this exact molecule are not widely documented, its structure is emblematic of intermediates used in several high-value research areas.
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Medicinal Chemistry : It serves as an excellent scaffold for building libraries of potential drug candidates. The α-bromo group can be displaced to introduce functionalities that target specific enzyme active sites or protein-protein interactions. Similar structures have been explored as precursors for inhibitors of kinases and other enzymes.[8]
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Agrochemicals : The N-aryl amide motif is common in herbicides and fungicides. The specific substitution pattern on the aromatic ring can be tuned to achieve desired biological activity and environmental persistence.
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Materials Science : Amide-containing molecules can self-assemble through hydrogen bonding to form ordered materials. The halogen atoms offer sites for further functionalization to create polymers or functional surfaces.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling this and similar chemical compounds. The following guidance is based on safety data sheets (SDS) for structurally related halogenated amides.
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Hazard Identification :
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Recommended Handling :
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Storage :
Conclusion
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a synthetically valuable molecule characterized by its distinct reactive sites and structural motifs common in modern chemical research. Its straightforward synthesis and the predictable reactivity of the α-bromo group make it an ideal intermediate for creating diverse and complex molecular architectures. While direct data is limited, a thorough analysis based on foundational chemical principles and related compounds provides a clear and actionable guide for its synthesis, handling, and application. This compound stands as a potent building block for scientists engaged in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.
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